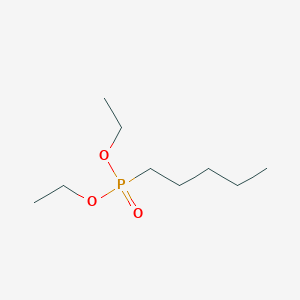
2-(Phenylthio)benzoic acid
Overview
Description
2-(Phenylthio)benzoic acid, also known as PTBA, is an aromatic carboxylic acid containing a phenylthio group. It is a versatile compound that is used in a variety of applications, ranging from synthetic organic chemistry to biochemistry. PTBA has been used in the synthesis of drugs, dyes, and other organic compounds, as well as in the development of new materials for medical, industrial, and environmental applications. PTBA also has a wide range of biochemical and physiological effects, making it an important tool for scientific research.
Scientific Research Applications
Synthesis of Benzimidazoles : 2-Phenylbenzimidazole was synthesized from 1,2-phenylenediamine and benzoic acid, showcasing the utility of similar compounds in organic chemistry and high-temperature water reactions (Dudd et al., 2003).
Synthesis of Tetracycline : The synthesis of (-)-tetracycline from benzoic acid involved the introduction of an alpha-phenylthio group, demonstrating the role of phenylthio derivatives in complex organic syntheses (Charest, Siegel, & Myers, 2005).
Food and Cosmetic Applications : Benzoic acid and its derivatives, including 2-(Phenylthio)benzoic acid, are used as antibacterial and antifungal preservatives and flavoring agents in food, cosmetics, and pharmaceutical products (del Olmo, Calzada, & Nuñez, 2017).
Structural Studies : The proton transfer derivative of 4-aminoantipyrine with 2-mercaptobenzoic acid, related to this compound, has been studied for its molecular structure, suggesting applications in molecular chemistry (Fazil, Ravindran, Devi, & Bijili, 2012).
Phosphorescent Sensor Development : A study on hexakis(phenylthio)benzene compounds, which are structurally related, showed their application as a selective and sensitive turn-on phosphorescent sensor of Pb2+ ions in water (Villa, Roy, Bergamini, Gingras, & Ceroni, 2019).
Gas-Phase Structural Analysis : Research on benzoic acid and its derivatives, including 2-hydroxybenzoic acid, provides insights into their molecular structures, which can be applied in various chemical contexts (Aarset, Page, & Rice, 2006).
Synthesis of Dicarboxylic Acids : The catalyzed carboxylation of benzoic acid derivatives, potentially including this compound, has applications in synthesizing various dicarboxylic acids (Giri & Yu, 2008).
Photoinduced Polymerization : Sulfur-containing carboxylic acids, similar to this compound, have been studied for their role in photoinduced free-radical polymerizations, relevant in material science (Wrzyszczyński, Filipiak, Hug, Marciniak, & Pa̧czkowski, 2000).
Safety and Hazards
Mechanism of Action
Target of Action
2-(Phenylthio)benzoic acid is an antimycobacterial agent that inhibits the growth of mycobacteria . It primarily targets the synthesis of cellular proteins, leading to cell death .
Mode of Action
The compound interacts with its targets by binding to DNA and RNA, inhibiting their synthesis . This action blocks protein synthesis in mycobacteria, leading to cell death .
Biochemical Pathways
It’s known that benzoic acid derivatives, which include this compound, are involved in a wide array of primary and secondary metabolites . These compounds play a crucial role in plant fitness, acting as plant growth regulators, defensive compounds, and pollinator attractants .
Pharmacokinetics
It’s known that benzoic acid, a related compound, is conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
The primary result of the action of this compound is the inhibition of mycobacterial growth . By blocking the synthesis of cellular proteins, it leads to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, handling of the compound should be done in a well-ventilated place to prevent formation of dust and aerosols . Furthermore, the compound’s action can be affected by the presence of other compounds in the environment .
Biochemical Analysis
Biochemical Properties
It is known to interact with various biomolecules, potentially influencing biochemical reactions .
Cellular Effects
Research suggests that 2-(Phenylthio)benzoic acid may have antitumor, antibacterial, and antifungal activities . It has been observed to cause a significant decrease in the G2-M phase in MCF-7 human carcinoma cells .
Molecular Mechanism
It is suggested that it may bind to DNA and RNA, inhibiting their synthesis
properties
IUPAC Name |
2-phenylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2S/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLBXJKQYSENQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061754 | |
| Record name | Benzoic acid, 2-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1527-12-4 | |
| Record name | 2-(Phenylthio)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1527-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenylthio)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001527124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Phenylthio)benzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-(phenylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(phenylthio)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Phenylthio)benzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP7B4APK5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-(Phenylthio)benzoic acid used in the synthesis of 1,3,4-oxadiazoles?
A1: According to the research, this compound is first converted to its corresponding hydrazide. This hydrazide then reacts with cyanogen bromide in the presence of sodium bicarbonate and dioxane to yield 2-amino-5[2-(phenylthio)phenyl]-1,3,4-oxadiazole. []
Q2: What are the potential applications of 1,3,4-oxadiazoles synthesized from this compound?
A2: While the abstract does not specify the exact applications of the synthesized 1,3,4-oxadiazole derivative, it mentions that substituted 1,3,4-oxadiazoles, in general, possess a broad range of pharmacological and biological activities. These include muscle relaxant, antimitotic, analgesic, anti-inflammatory, anticonvulsive, diuretic, and anti-emetic properties. [] Further research would be needed to determine the specific activity profile of 2-amino-5[2-(phenylthio)phenyl]-1,3,4-oxadiazole.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propanedinitrile, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B72081.png)










